3-[2-(4-benzylpiperazin-1-yl)-2-oxoethyl]-6-(4-fluorophenyl)-3,4-dihydropyrimidin-4-one is a complex organic compound with significant potential in medicinal chemistry. It is classified as a dihydropyrimidinone derivative, which is known for various biological activities, including antihypertensive and anti-inflammatory properties. The compound's structure features a dihydropyrimidinone core modified with a benzylpiperazine moiety and a fluorophenyl group, indicating its potential for diverse pharmacological applications.
The compound has been assigned the Chemical Abstracts Service number 1060198-13-1, and its molecular formula is C23H24N4O2, with a molecular weight of 388.5 g/mol . It falls under the classification of heterocyclic compounds, specifically within the category of dihydropyrimidines, which are synthesized via multicomponent reactions.
The synthesis of 3-[2-(4-benzylpiperazin-1-yl)-2-oxoethyl]-6-(4-fluorophenyl)-3,4-dihydropyrimidin-4-one can be achieved through the Biginelli reaction, a well-known multicomponent reaction that combines an aldehyde, a β-ketoester (such as ethyl acetoacetate), and urea under acidic conditions. This method has evolved to include various catalysts to enhance yield and reduce reaction times .
Recent advancements in synthetic methodologies have introduced greener approaches to the Biginelli reaction. For instance, using natural catalysts like cuttlebone has shown promise in achieving high yields (75-95%) under solvent-free conditions . Additionally, modifications involving microwave irradiation or ultrasound have improved efficiency and product yields while minimizing environmental impact .
The molecular structure of the compound consists of a dihydropyrimidinone ring substituted with a 4-benzylpiperazine at one position and a 4-fluorophenyl group at another. The presence of these substituents not only influences the compound's physical properties but also its biological activity.
The primary reaction pathway for synthesizing this compound involves the condensation of an appropriate aldehyde (e.g., benzaldehyde), ethyl acetoacetate, and urea in the presence of an acid catalyst. This process leads to the formation of the dihydropyrimidinone structure through nucleophilic attack and subsequent cyclization.
The mechanism by which 3-[2-(4-benzylpiperazin-1-yl)-2-oxoethyl]-6-(4-fluorophenyl)-3,4-dihydropyrimidin-4-one exerts its biological effects involves interaction with specific biological targets. Dihydropyrimidinones are known to act as calcium channel blockers and exhibit anti-inflammatory properties, making them valuable in treating cardiovascular diseases and other inflammatory conditions .
Research indicates that such compounds may modulate calcium ion influx in vascular smooth muscle cells, leading to vasodilation and reduced blood pressure. Additionally, they may inhibit inflammatory pathways by interfering with cytokine signaling.
While specific data such as density or melting point for this compound are not readily available in the literature, similar compounds typically exhibit moderate solubility in organic solvents and may have crystalline forms depending on their purity.
3-[2-(4-benzylpiperazin-1-yl)-2-oxoethyl]-6-(4-fluorophenyl)-3,4-dihydropyrimidin-4-one has potential applications in medicinal chemistry as a lead compound for developing antihypertensive drugs or anti-inflammatory agents. Its structural features suggest it may interact favorably with biological targets involved in these pathways.
CAS No.: 85551-10-6
CAS No.: 1306-05-4
CAS No.:
CAS No.:
CAS No.: 290308-51-9